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Compound of Interest

Compound Name: Isobornyl formate

Cat. No.: B072886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatography-mass

spectrometry (GC-MS) and infrared (IR) spectroscopy data for isobornyl formate. It includes a

summary of key spectral data, detailed experimental protocols, and workflow diagrams to

facilitate understanding and replication. Isobornyl formate (C11H18O2), a significant

fragrance and flavoring agent, is a monoterpenoid ester.[1] Its characterization is crucial for

quality control and research in various fields, including drug development where terpene

derivatives are of growing interest.

Gas Chromatography-Mass Spectrometry (GC-MS)
Data
Gas chromatography coupled with mass spectrometry is a powerful technique for separating

and identifying volatile compounds. The gas chromatogram provides the retention time of the

compound, while the mass spectrum offers a fragmentation pattern that serves as a molecular

fingerprint.

Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of isobornyl formate is characterized by a series

of fragment ions. Due to licensing restrictions on the direct download of the spectral data from

sources like the NIST WebBook, the following table represents an analysis of the major peaks

observed in the published spectrum.[2]
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Mass-to-Charge Ratio
(m/z)

Relative Abundance (%)
Putative Fragment
Assignment

69 ~100 [C5H9]+

95 ~80 [C7H11]+

81 ~75 [C6H9]+

136 ~60
[M-CHOOH]+ (Loss of formic

acid)

80 ~55 [C6H8]+

121 ~45 [M-C3H7O]+

108 ~30 [C8H12]+

154 ~20
[M-CO]+ (Loss of carbon

monoxide)

182 ~5 [M]+ (Molecular Ion)

Note: The relative abundances are estimations based on the visual inspection of the mass

spectrum available on the NIST WebBook.[2]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. The resulting spectrum provides valuable information about

the functional groups present in the molecule.

IR Spectrum Analysis
The IR spectrum of isobornyl formate exhibits characteristic absorption bands corresponding

to its ester functionality and bicyclic alkane structure. The key absorption peaks from the

spectrum available on the NIST WebBook are summarized below.[3][4]
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2960 C-H stretch Alkanes (CH, CH₂, CH₃)

~1725 C=O stretch Ester (Formate)

~1180 C-O stretch Ester (Formate)

Experimental Protocols
The following are detailed, representative methodologies for acquiring GC-MS and IR spectra

of isobornyl formate, based on standard practices for the analysis of terpenoids and liquid

organic compounds.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate isobornyl formate from a mixture and obtain its mass spectrum for

identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of isobornyl formate in a volatile organic

solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 100 µg/mL.[6]

GC Conditions:

Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25

µm film thickness), is suitable for separating terpenes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 5 °C/min.

Final hold: Hold at 240 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the peak corresponding to isobornyl formate based on its retention

time. The acquired mass spectrum can be compared with a reference library (e.g., NIST) for

confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of isobornyl formate to identify its functional

groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation: Isobornyl formate is a liquid at room temperature and can be

analyzed directly as a neat liquid.

Method 1: Thin Film between Salt Plates

Place a single drop of isobornyl formate onto a clean, dry salt plate (e.g., KBr or NaCl).

Place a second salt plate on top of the first, gently spreading the liquid to form a thin,

uniform film.
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Mount the plates in the spectrometer's sample holder.

Method 2: Attenuated Total Reflectance (ATR)

Place a small drop of isobornyl formate directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Data Acquisition:

Background Spectrum: Collect a background spectrum of the empty spectrometer (or

clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Collect the spectrum of the isobornyl formate sample. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio.

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

various functional groups in the molecule. Identify the characteristic peaks for the ester and

alkane moieties.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows for GC-MS and IR analysis.
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Caption: Workflow for GC-MS analysis of isobornyl formate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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